molecular formula C21H18ClN5O4 B2357594 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899745-41-6

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2357594
CAS No.: 899745-41-6
M. Wt: 439.86
InChI Key: BYRXETOLCJEDON-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a chloro group, a nitrobenzamide moiety, and a morpholinopyridazinylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into a benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Morpholinopyridazine Formation: Synthesis of the morpholinopyridazine moiety through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Reduction of Nitro Group: Formation of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide.

    Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-(6-piperidinopyridazin-3-yl)phenyl)-3-nitrobenzamide
  • 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide
  • 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-methylbenzamide

Uniqueness

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to the presence of the morpholinopyridazine moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions and activities in various applications.

Properties

IUPAC Name

4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c22-17-5-4-15(13-19(17)27(29)30)21(28)23-16-3-1-2-14(12-16)18-6-7-20(25-24-18)26-8-10-31-11-9-26/h1-7,12-13H,8-11H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRXETOLCJEDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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